An In-Depth Technical Guide to 2-(o-Tolyl)propanenitrile (CAS: 58422-60-9)
An In-Depth Technical Guide to 2-(o-Tolyl)propanenitrile (CAS: 58422-60-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(o-tolyl)propanenitrile, a significant chemical intermediate. Drawing from established scientific principles and data, this document details the compound's properties, synthesis, analytical characterization, and safety protocols, contextualizing its relevance within the pharmaceutical and chemical research sectors.
Section 1: Chemical Identity and Physicochemical Properties
2-(o-Tolyl)propanenitrile, also known as 2-methyl-2-(2-methylphenyl)acetonitrile, is an aromatic nitrile. Its structure features a propanenitrile backbone substituted with an o-tolyl (2-methylphenyl) group at the second carbon position. This substitution pattern is critical to its chemical reactivity and potential applications, particularly as a precursor in complex organic syntheses.
Structural Representation:
Caption: Chemical structure of 2-(o-Tolyl)propanenitrile.
The core properties of this compound are summarized below. While specific experimental values for boiling and melting points are not widely published, data from structurally similar compounds suggest it is likely a liquid or low-melting solid at room temperature.
Table 1: Core Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 58422-60-9 | [1][2] |
| Molecular Formula | C₁₀H₁₁N | [3] |
| Molecular Weight | 145.20 g/mol | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2] |
| Purity (Typical) | ≥95% |[3] |
Section 2: Synthesis and Mechanistic Insights
Proposed Synthesis Workflow: Nucleophilic Cyanation
This two-step process begins with the halogenation of 2-(o-tolyl)propan-1-ol, followed by the introduction of the nitrile group.
Step 1: Halogenation of 2-(o-Tolyl)propan-1-ol The precursor alcohol is converted to a more reactive alkyl halide (e.g., a bromide). This is a foundational step, as the hydroxyl group is a poor leaving group, whereas a halide is excellent. The choice of a reagent like phosphorus tribromide (PBr₃) is effective for primary and secondary alcohols and proceeds via an Sₙ2 mechanism, minimizing carbocation rearrangements.
Step 2: Nucleophilic Substitution with Cyanide The resulting 2-(o-tolyl)propyl bromide is then reacted with a cyanide source, such as sodium cyanide (NaCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The cyanide ion (CN⁻) acts as a potent nucleophile, displacing the bromide ion to form the final propanenitrile product. The use of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.
Caption: Proposed synthesis workflow for 2-(o-Tolyl)propanenitrile.
Section 3: Applications in Research and Drug Development
The true significance of 2-(o-tolyl)propanenitrile is understood by examining its structural relatives, which are pivotal in pharmaceutical manufacturing.
Structural Analogy to a Key Pharmaceutical Intermediate
A closely related compound, o-tolylbenzonitrile (OTBN), is a critical building block for the synthesis of the "sartan" class of drugs.[4][5] These drugs, including Losartan, Valsartan, and Irbesartan, are angiotensin II receptor blockers (ARBs) widely prescribed for hypertension.[4] The synthesis of OTBN often involves sophisticated organometallic cross-coupling reactions, such as Suzuki or Kumada couplings, highlighting the industrial demand for biaryl compounds.[4][5]
Given this precedent, 2-(o-tolyl)propanenitrile is a compound of high interest for medicinal chemists. It serves as a valuable starting material or intermediate for creating novel molecular scaffolds. The nitrile group itself is a versatile functional group that can be readily converted into amines, carboxylic acids, or amides, providing access to a diverse range of derivatives for drug discovery programs.[6]
The Nitrile Pharmacophore in Medicinal Chemistry
The nitrile group is present in over 30 approved pharmaceutical agents and many more clinical candidates.[7] Its inclusion in a molecule can enhance binding interactions with target proteins and improve metabolic stability.[6][7] Therefore, compounds like 2-(o-tolyl)propanenitrile are not just synthetic intermediates but also potential components of new pharmacologically active agents.
Section 4: Analytical and Quality Control Protocols
Ensuring the identity and purity of 2-(o-tolyl)propanenitrile is paramount for any research or development application. A multi-technique approach is standard practice.
Caption: Standard analytical workflow for quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
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Principle: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then fragments the eluted components and detects them based on their mass-to-charge ratio, providing a definitive molecular fingerprint.
-
Protocol Outline:
-
Sample Preparation: Dilute a small aliquot of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC injector port, typically set at a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
Separation: Utilize a capillary column (e.g., a nonpolar DB-5ms) with a temperature program that ramps from a low temperature (e.g., 60°C) to a high temperature (e.g., 280°C) to elute all components. Helium is the standard carrier gas.[8]
-
Detection: The MS detector, operating in electron ionization (EI) mode, will generate a mass spectrum for the peak corresponding to 2-(o-tolyl)propanenitrile. The resulting fragmentation pattern is compared against a spectral library for identity confirmation, and the peak area provides a quantitative measure of purity.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei within a magnetic field. It confirms the connectivity of atoms and the chemical environment of each proton and carbon.
-
Protocol Outline:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11]
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum.
-
Interpretation: For 2-(o-tolyl)propanenitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns characteristic of ortho-substitution), the methine (CH) proton adjacent to the nitrile, the methyl (CH₃) group on the ring, and the other methyl (CH₃) group.[12][13] The integration of these signals should correspond to the number of protons in each environment. The ¹³C spectrum will confirm the presence of the nitrile carbon (typically ~120 ppm) and the correct number of aromatic and aliphatic carbons.
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Section 5: Environmental, Health, and Safety (EHS) Profile
Proper handling of 2-(o-tolyl)propanenitrile is essential due to its potential hazards, which are typical for aromatic nitriles.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and bases.[1][2] Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Section 6: Conclusion
2-(o-Tolyl)propanenitrile is a chemical compound with significant potential as a building block in synthetic organic chemistry, particularly within the pharmaceutical industry. Its structural similarity to key intermediates used in the manufacture of widely prescribed antihypertensive drugs marks it as a molecule of interest for future research and development. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any scientist working with this versatile compound.
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